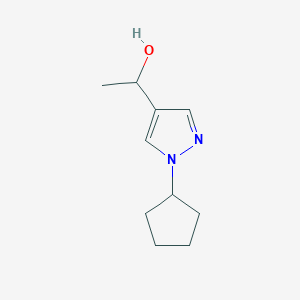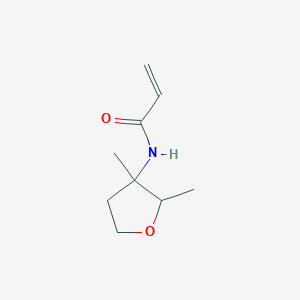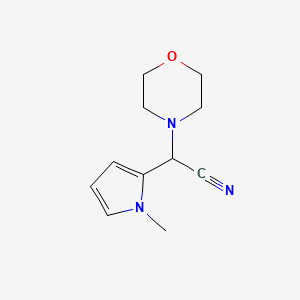
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” would consist of a pyrazole ring attached to a cyclopentyl group and an ethan-1-ol group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its exact molecular structure. Generally, pyrazole compounds are stable and can exhibit varying degrees of solubility in different solvents .Applications De Recherche Scientifique
Solid-State and Electronic Structure
The study of the crystal structure and electronic properties of pyrazole derivatives, such as 1-(1H-pyrazol-4-yl)ethanone, has been significant in understanding their solid-state assembly and potential electronic applications. The structures exhibit strong intermolecular hydrogen bonds and π interactions, indicating potential for material science applications (Frey, Schoeller, & Herdtweck, 2014).
Structural Characterization and Analysis
The structural characterization and Hirshfeld surface analysis of pyrazoline compounds have been conducted to analyze intermolecular interactions. These studies offer insights into the molecular packing and potential for developing novel materials or compounds with specific properties (Delgado et al., 2020).
Enzyme Inhibitory Activities
Research on new pyrazole-based heterocyclic compounds has shown significant enzyme inhibitory activities. These compounds have been tested against various enzymes, revealing potential therapeutic applications or as tools in biochemical research (Harit et al., 2012).
Antimicrobial Activity
The synthesis of heterocyclic compounds bearing both benzimidazole and pyrazoline motifs has been investigated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents that can address the growing concern of antibiotic resistance (Desai, Pandya, & Vaja, 2017).
Modular Synthesis and Material Precursors
A novel methodology for synthesizing oligo-(1H-pyrazol-4-yl)-arenes with controllable size and shape opens up new avenues for creating bioactive molecules and material precursors. This research highlights the versatility of pyrazole derivatives in synthesizing complex molecular architectures (Cook et al., 2016).
Insecticidal Evaluation
The synthesis and insecticidal evaluation of pyrazole-based tetrahydropyrimidine derivatives demonstrate potential applications in agriculture. Some compounds exhibited significant mortality against agricultural pests, indicating their potential as novel insecticides (Halim et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZCKTQECDPISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2676222.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2676224.png)
![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)
![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676233.png)



![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)

